molecular formula C22H14ClF3N2O4S B2878637 (2E)-2-(benzenesulfonyl)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-3-methoxyphenyl)prop-2-enenitrile CAS No. 1025259-86-2

(2E)-2-(benzenesulfonyl)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-3-methoxyphenyl)prop-2-enenitrile

Cat. No.: B2878637
CAS No.: 1025259-86-2
M. Wt: 494.87
InChI Key: CUMVDXOFLCCVRN-LICLKQGHSA-N
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Description

The compound (2E)-2-(benzenesulfonyl)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-3-methoxyphenyl)prop-2-enenitrile is a structurally complex molecule featuring:

  • A pyridinyloxy moiety substituted with chlorine and trifluoromethyl groups at positions 3 and 5, respectively, enhancing lipophilicity and metabolic stability.
  • A 3-methoxyphenyl group linked via an ether bond, which may influence solubility and steric effects.

Safety protocols (e.g., P101, P210 codes in ) highlight its hazardous nature, necessitating careful handling.

Properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-3-methoxyphenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClF3N2O4S/c1-31-19-9-5-6-14(10-17(12-27)33(29,30)16-7-3-2-4-8-16)20(19)32-21-18(23)11-15(13-28-21)22(24,25)26/h2-11,13H,1H3/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMVDXOFLCCVRN-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)C=C(C#N)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)/C=C(\C#N)/S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClF3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(benzenesulfonyl)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-3-methoxyphenyl)prop-2-enenitrile typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the benzenesulfonyl group: This can be achieved through sulfonation reactions involving benzene and sulfur trioxide or chlorosulfonic acid.

    Introduction of the pyridine ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.

    Coupling reactions: The final compound is often formed through coupling reactions such as Suzuki or Heck coupling, where the different aromatic components are joined together under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(benzenesulfonyl)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-3-methoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Based on the search results, here's what is known about applications related to compounds similar to "(2E)-2-(benzenesulfonyl)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-3-methoxyphenyl)prop-2-enenitrile":

Oxadiazinylpyridazine Compounds

  • Use: Oxadiazinylpyridazine compounds are used for controlling phytopathogenic microorganisms .

Nitrogen-containing Heterocyclic Compounds

  • Anti-TMV Activity: Phenanthrene-containing N-heterocyclic compounds have shown antiviral activity against the tobacco mosaic virus (TMV) . Some compounds displayed higher activity than antofine and ribavirin, with one compound showing better activity than control plant virus inhibitors in field trials .
  • Actoprotective Activity: Derivatives of nitrogen-containing heterocyclic compounds can increase physical working capacity under extreme conditions like hyperthermia, hypothermia, and hypoxia . Pyridine derivative IBHF-11 demonstrated a positive effect in these conditions .
  • Other Applications: Heterocyclic N-oxides are emerging as therapeutic agents .

Heterocyclic Compounds in General

  • Cellulolytic Enhancement: Heterocyclic compounds can be used in compositions with polypeptides to enhance cellulolytic activity .
  • Optoelectronics: Non-activated porphyrins fused with non-activated polycyclic aromatic or heterocyclic rings can be used as donor material in organic photovoltaic devices .

Related Chemical Compounds

The search results mention several related chemical compounds :

  • 5-[(2,4-dichlorophenyl)methyl]-3-[3-(2-fluoro-3-methylphenoxy)-6-methylpyridazin-4-yl]-5,6-dihydro-2H-1,2,4-oxadiazine
  • 5-[(2-chloro-4-methylphenyl)methyl]-3-[3-(3-chlorophenoxy)-6-methylpyridazin-4-yl]-5,6-dihydro-2H-1,2,4-oxadiazine
  • 5-[(2-bromo-4-methylphenyl)methyl]-3-[3-(3-chlorophenoxy)-6-methylpyridazin-4-yl]-5,6-dihydro-2H-1,2,4-oxadiazine
  • 3-[3-(3-chloro-2-fluorophenoxy)-6-methylpyridazin-4-yl]-5-[(2,5-dimethylphenyl)methyl]-5,6-dihydro-2H-1,2,4-oxadiazine
  • 5-[(2,4-dimethylphenyl)methyl]-3-[3-(3-ethyl-2-fluorophenoxy)-6-methylpyridazin-4-yl]-5,6-dihydro-2H-1,2,4-oxadiazine
  • 5-[(2,5-dimethylphenyl)methyl]-3-[3-(2-fluoro-3-methylphenoxy)-6-methylpyridazin-4-yl]-5,6-dihydro-2H-1,2,4-oxadiazine
  • 5-[(2-bromo-4-methylphenyl)methyl]-3-[3-(3-chloro-2-fluorophenoxy)-6-methylpyridazin-4-yl]-5,6-dihydro-2H-1,2,4-oxadiazine
  • 5-[(2-chloro-4-methylphenyl)methyl]-3-[3-(2-fluoro-3-methylphenoxy)-6-methylpyridazin-4-yl]-5,6-dihydro-2H-1,2,4-oxadiazine
  • 5-[(2,4-dimethylphenyl)methyl]-3-[3-[3-(1-fluorocyclopropyl)phenoxy]-6-methylpyridazin-4-yl]-5,6-dihydro-2H-1,2,4-oxadiazine
  • (5S)-3-[3-(3-cyclopropyl-2-fluorophenoxy)-6-(dichloromethyl)pyridazin-4-yl]-5-[(2,4-dimethylphenyl)methyl]-5,6-dihydro-2H-1,2,4-oxadiazine
  • 1-[6-(3-cyclopropylphenoxy)-5-[5-[(2,4-dimethylphenyl)methyl]-5,6-dihydro-2H-1,2,4-oxadiazin-3-yl]pyridazin-3-yl]ethanol

Mechanism of Action

The mechanism of action of (2E)-2-(benzenesulfonyl)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-3-methoxyphenyl)prop-2-enenitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The sulfonyl group could form strong interactions with amino acid residues, while the pyridine ring might engage in π-π stacking or hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Substituent Effects

The compound’s uniqueness lies in its combination of trifluoromethyl , chloro , and benzenesulfonyl groups. Below is a comparative analysis with analogs from the literature:

Table 1: Structural and Functional Comparison
Compound Name / ID Key Substituents Molecular Weight (g/mol) Notable Properties Reference
Target Compound Benzenesulfonyl, Cl, CF3, methoxy ~550 (estimated) High lipophilicity; potential thermal stability due to CF3 and sulfonyl groups
3-{2-[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl-methanesulfinyl]-benzimidazole-1-sulfonyl}benzoic acid (9e) Methoxypropoxy, methylpyridinyl, sulfonyl N/A Sodium salt form improves aqueous solubility; used in proton pump inhibitor studies
3-{2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl-methanesulfinyl]-benzimidazole-1-sulfonyl}-4-methylbenzoic acid (8f) Trifluoroethoxy, methylpyridinyl, sulfonyl N/A Enhanced metabolic resistance due to CF3 group; similar to target’s CF3 motif
(E)-3-[3-[2-[2-(2,4-Dioxopyrimidin-1-yl)ethoxy]-4-chlorophenoxy]-5-chlorophenyl]prop-2-enenitrile Chlorophenoxy, dioxopyrimidinyl, nitrile 444.27 Nitrile backbone shared with target; potential bioactive applications

Functional and Reactivity Insights

  • Trifluoromethyl vs. Methoxypropoxy Groups : The target’s CF3 group (vs. methoxypropoxy in 9e) likely increases its resistance to oxidative degradation, a trait critical in agrochemicals .
  • Benzenesulfonyl vs. Methanesulfinyl : The benzenesulfonyl group in the target may enhance binding affinity to hydrophobic enzyme pockets compared to smaller sulfonyl/sulfinyl groups in analogs .
  • Nitrile Backbone : Shared with the compound in , the nitrile group could participate in dipole interactions or serve as a hydrogen bond acceptor, influencing crystallinity or reactivity .

Environmental and Atmospheric Stability

The target’s trifluoromethyl group may reduce such reactivity, extending its environmental persistence .

Biological Activity

Chemical Structure

The compound can be broken down into several key components:

  • Benzenesulfonyl group : This moiety is often associated with various biological activities, including antibacterial properties.
  • Trifluoromethylpyridine : Known for its influence on pharmacological properties due to the electron-withdrawing nature of the trifluoromethyl group.
  • Methoxyphenyl : This group may enhance lipophilicity and biological activity.

Molecular Formula

The molecular formula for this compound is C22H19ClF3N2O4SC_{22}H_{19}ClF_3N_2O_4S, indicating a complex structure with multiple functional groups.

Antimicrobial Activity

Recent studies have indicated that compounds similar to (2E)-2-(benzenesulfonyl)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-3-methoxyphenyl)prop-2-enenitrile exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species.

Compound MIC (µg/mL) Activity
Similar Compound A15.625 - 62.5Antistaphylococcal
Similar Compound B62.5 - 125Antienterococcal

These values suggest that the compound may possess potent antibacterial effects, potentially inhibiting bacterial growth through mechanisms such as protein synthesis inhibition and disruption of cell wall synthesis .

Anti-inflammatory Activity

The benzenesulfonyl moiety is known to exhibit anti-inflammatory properties. Research indicates that compounds containing this group can inhibit pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This suggests that our compound may also possess similar anti-inflammatory effects.

Potential Therapeutic Applications

Given its structural components, this compound could be explored for various therapeutic applications:

  • Antibacterial agents : Due to its promising antimicrobial activity.
  • Anti-inflammatory drugs : Leveraging its potential to modulate inflammatory pathways.
  • Cancer therapeutics : Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    A study evaluated the antimicrobial efficacy of related compounds against several pathogens. The results indicated that compounds with a benzenesulfonyl group displayed lower MIC values compared to standard antibiotics, suggesting a strong potential for development as novel antibacterial agents .
  • Inhibition of Inflammatory Markers :
    Another investigation focused on the anti-inflammatory properties of sulfonamide derivatives. The findings revealed that these compounds significantly reduced levels of TNF-alpha and IL-6 in vitro, indicating their potential use in treating inflammatory diseases .
  • Structure-Activity Relationship (SAR) :
    A comprehensive SAR analysis highlighted that modifications in the trifluoromethyl and methoxy groups significantly influenced biological activity. This information is critical for further optimization of the compound for enhanced efficacy and reduced toxicity .

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